molecular formula C11H13N3S B026421 4-(Piperazin-1-yl)thieno[3,2-c]pyridine CAS No. 106261-27-2

4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Cat. No. B026421
M. Wt: 219.31 g/mol
InChI Key: RVGRTFBJOXMFAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine involves several key strategies, including nucleophilic aromatic substitution and electrophilic fluorination. For example, new piperazine-based bis(thieno[2,3-b]pyridine) hybrids have been synthesized utilizing appropriate bis(pyridinethione), followed by reactions with α-halogenated reagents or hydrazonyl chlorides (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, & S. Sanad, 2022). Another method includes the synthesis of nitrogenous compounds incorporating pyridine-3-carboxylic acid through esterification, ring closure condensations, and substitution reactions (Shifeng Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant insights into their conformation and potential reactivity. For instance, one derivative demonstrates a chair conformation for the piperazine ring and a half-chair conformation for the tetrahydropyridine ring, with intermolecular hydrogen bonds helping to establish its packing (Duan Niu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives often lead to the formation of complex structures with potential acetylcholinesterase inhibitory activity, as seen in bis(thieno[2,3-b]pyridine) derivatives (Ahmed A. M. Ahmed et al., 2022). These reactions include cyclization, nucleophilic substitution, and the introduction of various functional groups to the core structure.

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational analysis, of these compounds have been studied through methods like X-ray diffraction and density functional theory (DFT) calculations, revealing detailed insights into their molecular geometry and electronic properties (Shifeng Ban et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives are characterized by their reactivity and potential as ligands in metal complexes. For example, the coordination of piperazine nitrogen in group 12 metal complexes leads to structural diversity and reveals the compounds' potential in catalysis and material science (Suranjana Purkait et al., 2017).

Scientific Research Applications

  • Acetylcholinesterase Inhibitors and Antioxidant Activity : Piperazine-based bis(thieno[2,3-b]pyridine) hybrids exhibit potential as acetylcholinesterase inhibitors and have demonstrated strong DPPH antioxidant activity (Ahmed, Mekky, & Sanad, 2022).

  • Antipsychotic Activity : Thieno[3,2-c]pyridine ring systems are known to possess potential antipsychotic activity, as they block various responses induced by apomorphine (New et al., 1989).

  • Inhibition of Platelet Aggregation : Piperazinyl glutamate pyridines are potent, orally bioavailable P2Y12 antagonists, effectively inhibiting platelet aggregation (Parlow et al., 2010).

  • CNS Disorders Treatment : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor derived from this class, is under investigation for treating central nervous system disorders (Wei et al., 2016).

  • Antibacterial Activities : 4-(Piperazin-1-yl)thieno[3,2-c]pyridine compounds have shown antibacterial properties (Pitucha et al., 2005).

  • Anticancer Activity : Piperazine-2,6-dione derivatives have exhibited good anticancer activity across various cancer models (Kumar et al., 2013).

  • Memory Enhancement in Mice : Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has shown effects on memory enhancement in mice, as measured by swimming maze tests (Li Ming-zhu, 2008).

  • Antianaphylactic Activity : Certain thieno[3,2-d]pyridine derivatives have shown respectable antianaphylactic activity (Wagner et al., 1993).

  • Role in Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, a related class, play an important role in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

  • Antiproliferative Activity : Thieno[3,2-c]pyridine compounds have shown antiproliferative effects, particularly against human leukemic cells (Kumar et al., 2014).

  • Antimicrobial Activity : Thiazolidinone derivatives synthesized from these compounds exhibited antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

  • Vasoconstriction Inhibition : SL65.0472, a derivative, acts as a 5-HT receptor antagonist and potently antagonizes vasoconstriction mediated by specific receptors but has minimal direct haemodynamic effects (O'Connor et al., 2001).

properties

IUPAC Name

4-piperazin-1-ylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRTFBJOXMFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450113
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)thieno[3,2-c]pyridine

CAS RN

106261-27-2
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106261-27-2
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Record name 4-Piperazin-1-ylthieno[3,2-c]pyridine
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorothieno[3,2-c]pyridine (22.7 g, 0.13 mole) and piperazine (57.7 g, 0.67 mole) were heated in a bomb with a minimum amount of ethanol (50 mL) at 120° for 24 hours. The reaction was cooled, partitioned between dichloromethane and water, and the organic layer was isolated, dried (MgSO4), filtered, and concentrated in vacuo to an oil. Flash chromatography (methylene chloride-10% methanol-1% ammonium hydroxide) of this material gave 16 g (54%) of a golden oil. Treatment of an ethanol solution of the oil with ethanolic HCl followed by recrystallization from ethanol gave the hydrochloride salt as off-white crystals, m.p. 275°-283°.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Xiamuxi, Z Wang, J Li, Y Wang, C Wu, F Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
In the present study, a series of tetrahydropyridopyrimidinone derivatives, possessing potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties, was synthesized and …
Number of citations: 14 www.sciencedirect.com
XL Du, YN Ni, JR Ji, ZH Wan, ZJ Hu, YQ Ge… - Pharmaceutical …, 2022 - thieme-connect.com
Evidence suggested that the use of partial dopamine D 2 /D 3 receptor agonists may be a better choice for the treatment of Parkinson's disease (PD), and the stimulation of 5-HT 1A …
Number of citations: 3 www.thieme-connect.com

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